molecular formula C16H14ClFOS B1327785 3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone CAS No. 898750-40-8

3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone

Cat. No.: B1327785
CAS No.: 898750-40-8
M. Wt: 308.8 g/mol
InChI Key: FRVWAMNIAGOGRU-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone is an organic compound that features a unique combination of chloro, fluoro, and thiomethyl groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Halogenation: Introduction of chloro and fluoro groups onto a benzene ring.

    Thiomethylation: Introduction of a thiomethyl group through nucleophilic substitution.

    Propiophenone Formation: Coupling of the substituted benzene ring with a propiophenone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiomethyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized in the development of new synthetic methodologies.

    Material Science: Exploration of its properties for the development of new materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance binding affinity to certain enzymes or receptors, while the thiomethyl group may participate in redox reactions. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylmethanol
  • 3-Chloro-5-fluorophenylacetic acid

Uniqueness

3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-14(16)15(19)7-6-11-8-12(17)10-13(18)9-11/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVWAMNIAGOGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644946
Record name 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-40-8
Record name 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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